Methoctramine hydrate
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Overview
Description
Methoctramine hydrate is a selective antagonist of M2 muscarinic acetylcholine receptors. It is a derivative of polymethylene tetramine and is known for its high affinity for M2 receptors over other muscarinic receptor subtypes . The compound is often used in scientific research to study the physiological and pharmacological roles of muscarinic receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoctramine hydrate is synthesized through a multi-step process involving the reaction of N,N′-bis[6-[(2-methoxyphenyl)methyl]amino]hexyl]-1,8-octanediamine with hydrochloric acid to form the tetrahydrochloride hydrate . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods: While detailed industrial production methods are proprietary, the synthesis generally involves large-scale chemical reactors and stringent quality control measures to produce this compound in bulk. The compound is then purified and crystallized to achieve the desired purity levels for research applications .
Chemical Reactions Analysis
Types of Reactions: Methoctramine hydrate primarily undergoes substitution reactions due to the presence of multiple amine groups. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Complexation Reactions: Involve metal salts like copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.
Major Products: The major products formed from these reactions include substituted derivatives of methoctramine and metal complexes that can be used for further pharmacological studies .
Scientific Research Applications
Methoctramine hydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Employed in studies involving muscarinic receptors to understand their role in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions like bradycardia and bladder overactivity.
Industry: Utilized in the development of new pharmacological agents targeting muscarinic receptors.
Mechanism of Action
Methoctramine hydrate exerts its effects by competitively antagonizing muscarinic receptors, particularly the M2 subtype. This prevents the binding of the neurotransmitter acetylcholine, thereby inhibiting the downstream signaling pathways. At higher concentrations, methoctramine also exhibits allosteric properties, further modulating receptor activity . The primary molecular targets are the M2 receptors found in the heart and parasympathetic nerves, where it influences heart rate and muscle contraction .
Comparison with Similar Compounds
AF-DX 116: Another selective M2 muscarinic receptor antagonist with a different chemical structure.
4-DAMP: A muscarinic receptor antagonist with higher selectivity for M3 receptors.
Spermine tetrahydrochloride: A polyamine compound with structural similarities but different pharmacological properties.
Uniqueness: Methoctramine hydrate is unique due to its high selectivity for M2 receptors and its ability to modulate receptor activity both competitively and allosterically. This makes it a valuable tool in pharmacological research and drug development .
Properties
Molecular Formula |
C72H130Cl4N8O5 |
---|---|
Molecular Weight |
1329.7 g/mol |
IUPAC Name |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrate;tetrahydrochloride |
InChI |
InChI=1S/2C36H62N4O2.4ClH.H2O/c2*1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;;;;;/h2*11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;4*1H;1H2 |
InChI Key |
XIIINYPADNNZHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.O.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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